molecular formula C11H7N3OS B12879674 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one CAS No. 95356-74-4

6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Katalognummer: B12879674
CAS-Nummer: 95356-74-4
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: KZZORRRBJWSMGF-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a heterocyclic compound that features a unique fusion of thiazole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence. One efficient method uses o-bromo-arylisothiocyanates and aroylhydrazides as starting materials. The reaction is catalyzed by 1 mol% copper(II) chloride dihydrate and 1 mol% 1,10-phenanthroline in water, yielding the desired product in excellent overall yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of water as a solvent and mild reaction conditions makes the process environmentally friendly and suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Wirkmechanismus

The mechanism of action of 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves the inhibition of key enzymes and signaling pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound interacts with molecular targets such as caspases and nuclear factor kappa B (NF-κB), leading to the suppression of tumor growth and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one is unique due to its benzylidene substitution, which imparts distinct biological activities and chemical reactivity. This substitution enhances its potential as a therapeutic agent compared to other similar compounds.

Eigenschaften

CAS-Nummer

95356-74-4

Molekularformel

C11H7N3OS

Molekulargewicht

229.26 g/mol

IUPAC-Name

(6E)-6-benzylidene-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C11H7N3OS/c15-10-9(6-8-4-2-1-3-5-8)16-11-13-12-7-14(10)11/h1-7H/b9-6+

InChI-Schlüssel

KZZORRRBJWSMGF-RMKNXTFCSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N3C=NN=C3S2

Kanonische SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C=NN=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.